molecular formula C13H20ClNO B13062315 2-(Benzyloxy)cyclohexan-1-amine hydrochloride

2-(Benzyloxy)cyclohexan-1-amine hydrochloride

Cat. No.: B13062315
M. Wt: 241.76 g/mol
InChI Key: ODDBKOFUCJGDJN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a derivative of cyclohexanamine, where a benzyloxy group is attached to the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst to form 2-(benzyloxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 2-(benzyloxy)cyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)cyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanamine hydrochloride: Similar structure but with an ethanamine backbone.

    2-(Benzyloxy)propylamine hydrochloride: Contains a propylamine backbone.

    2-(Benzyloxy)butylamine hydrochloride: Features a butylamine backbone.

Uniqueness

2-(Benzyloxy)cyclohexan-1-amine hydrochloride is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous

Properties

IUPAC Name

2-phenylmethoxycyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBKOFUCJGDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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